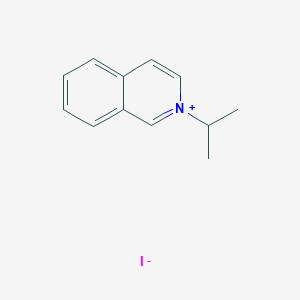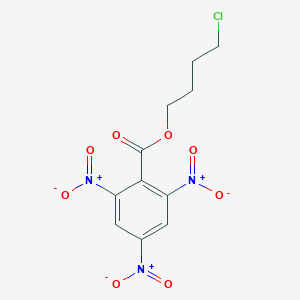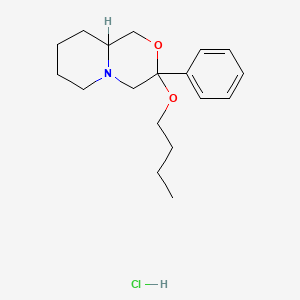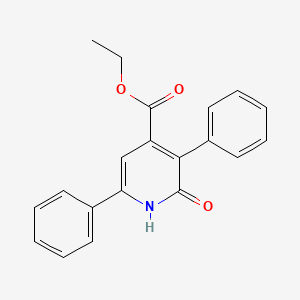![molecular formula C8H18O2Si B14294032 Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- CAS No. 115095-39-1](/img/structure/B14294032.png)
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is a silyl ether compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a vinyl group substituted with an isopropyl group. This compound is part of a broader class of organosilicon compounds known for their versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or alkoxide under basic conditions. The reaction proceeds via the formation of a silyl ether linkage. For instance, the reaction of trimethylsilyl chloride with isopropanol in the presence of a base like pyridine or triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silyl ethers depending on the reagents used.
Scientific Research Applications
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- finds applications in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- involves its ability to form stable silyl ether linkages. This stability is due to the strong Si-O bond, which resists hydrolysis and oxidation. The compound can interact with various molecular targets, including hydroxyl groups in organic molecules, leading to the formation of stable derivatives .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(1-methylethoxy)silane
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- Trimethylsilane
Uniqueness
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is unique due to its specific structural features, including the vinyl group substituted with an isopropyl group. This structure imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
115095-39-1 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
trimethyl(1-propan-2-yloxyethenoxy)silane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)9-8(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
InChI Key |
QDLNSJWUIRCHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)


![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)



![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)



